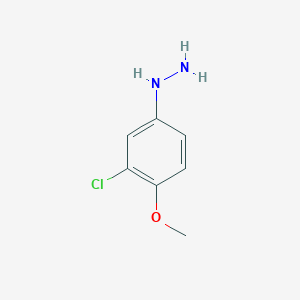

(3-Chloro-4-methoxyphenyl)hydrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3-chloro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUNJVKCSTWNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408887 | |

| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24630-85-1 | |

| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Arylhydrazines As Synthetic Intermediates

Arylhydrazines are a class of organic compounds that are indispensable in synthetic organic chemistry. rsc.orgnih.gov They serve as crucial precursors for the creation of a wide variety of biologically active molecules. rsc.orgnih.gov Their utility stems from the reactive hydrazine (B178648) moiety (-NHNH2) attached to an aromatic ring, which can participate in a multitude of chemical transformations. lookchem.com

Historically, the field of hydrazine chemistry was pioneered by Hermann Emil Fischer, who first discovered phenylhydrazine (B124118) in 1875. This discovery was a landmark achievement, as Fischer quickly recognized its potential for characterizing sugars through the formation of crystalline derivatives known as hydrazones and osazones. This foundational work opened up a new chapter in organic chemistry, leading to the rapid expansion of hydrazine chemistry in the late 19th and early 20th centuries.

In modern synthesis, arylhydrazines are most famously associated with the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system, a core structure in many natural products and pharmaceuticals. wjarr.comyoutube.com Beyond indoles, arylhydrazines are instrumental in the synthesis of other important heterocyclic systems such as pyrazoles, indazoles, triazoles, and quinazolines. rsc.orgnih.gov

Recent advancements have also highlighted the role of arylhydrazines as environmentally friendly arylating agents in cross-coupling reactions. nih.gov In these reactions, the C-N bond of the arylhydrazine is selectively cleaved, with the only by-products being nitrogen gas and water, presenting a greener alternative to traditional organometallic reagents. nih.gov They have been successfully employed in various carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-type and Heck-type cross-couplings. nih.gov The generation of highly reactive aryl radicals from arylhydrazines has also been explored, further expanding their synthetic utility. nih.gov

Contextualization of Halo and Methoxy Substituted Phenylhydrazine Architectures

The specific properties and reactivity of an arylhydrazine are significantly influenced by the nature and position of substituents on the aromatic ring. The presence of both a halogen (chloro) and an electron-donating (methoxy) group in (3-Chloro-4-methoxyphenyl)hydrazine creates a unique electronic and steric environment that can be strategically exploited in organic synthesis.

The chloro substituent, being an electron-withdrawing group, can influence the acidity of the hydrazine (B178648) protons and the reactivity of the aromatic ring towards nucleophilic substitution. Conversely, the methoxy (B1213986) group is an electron-donating group, which can direct electrophilic substitution to specific positions on the ring and can also play a role in stabilizing reaction intermediates.

The interplay of these substituents is particularly relevant in reactions like the Fischer indole (B1671886) synthesis. The position of cyclization can be influenced by the electronic nature of the substituents. nih.gov For instance, studies on methoxy-substituted phenylhydrazones have shown that the substituent can direct the cyclization in ways not previously observed, sometimes leading to "abnormal" products alongside the expected "normal" ones. nih.gov This highlights the nuanced control that substituents exert on the reaction pathways.

Furthermore, the presence of a methoxy group can be crucial for the biological activity of the final products. In medicinal chemistry, the 14-methoxy substitution in certain morphinan-6-ones has been shown to significantly enhance their affinity for opioid receptors. nih.gov This underscores the importance of methoxy-substituted phenylhydrazines as precursors for pharmacologically active compounds.

Overview of Research Trajectories in Hydrazine Chemistry

Classical Synthetic Routes to Substituted Arylhydrazines

The synthesis of arylhydrazines, including the title compound, has been a cornerstone of organic chemistry since the pioneering work of Hermann Emil Fischer in 1875. Fischer's discovery of phenylhydrazine (B124118), through the reduction of a phenyl diazonium salt with sulfite (B76179) salts, opened up a new field of chemical synthesis. The preparation of this compound typically builds upon these classical methods.

Diazotization and Subsequent Reduction Methodologies

A prevalent and historically significant method for preparing this compound involves a two-step process starting from 3-chloro-4-methoxyaniline (B1194202). This process includes diazotization followed by reduction.

The first step is the diazotization of 3-chloro-4-methoxyaniline, which is achieved by treating the amine with sodium nitrite (B80452) in an acidic aqueous solution at low temperatures. This reaction forms a diazonium salt intermediate. iitk.ac.innumberanalytics.com

Following diazotization, the resulting diazonium salt is reduced to the corresponding hydrazine. Various reducing agents can be employed for this transformation, including tin(II) chloride, zinc, sulfur dioxide, and alkali metal sulfites. Sodium pyrosulfite (also known as sodium metabisulfite) is a commonly used sulfite-based reducing agent. google.com The reduction with a sulfite salt, such as sodium pyrosulfite, reflects the original methodology developed by Fischer. The general scheme involves the addition of the cold diazonium salt solution to a solution of the reducing agent. For instance, a general procedure involves adding the filtered diazonium salt solution to a stirred solution of sodium sulfite and sodium hydroxide (B78521) at low temperatures.

A modified approach reported in recent years utilizes an aqueous solution of sodium pyrosulfite as the reducing agent, followed by reflux in a significant amount of concentrated hydrochloric acid to obtain the hydrazine hydrochloride salt. google.com

The success of the diazotization and subsequent reduction is highly dependent on careful control of reaction parameters, primarily temperature and pH.

Temperature: Diazotization reactions are typically carried out at low temperatures, generally between 0 and 10 °C. iitk.ac.innumberanalytics.com This is crucial because diazonium salts are often unstable at higher temperatures and can decompose, sometimes explosively, to release nitrogen gas. stackexchange.com Maintaining a low temperature, often with an ice bath, prevents the decomposition of the diazonium salt before it can be reduced. stackexchange.com While the 0-5 °C range is a common rule of thumb, some studies have shown that certain diazotization reactions can be stable at slightly higher temperatures, up to 15 °C. stackexchange.com

pH: The pH of the reaction medium is another critical factor. Diazotization is typically performed in a strongly acidic medium, with a pH between 1 and 2. iitk.ac.in This is necessary for the in-situ generation of nitrous acid from sodium nitrite and a strong acid like hydrochloric acid. iitk.ac.innumberanalytics.com The acidity of the medium influences the form of the diazotizing reagent. In strongly acidic conditions, the effective diazotizing agents are protonated nitrite and the nitrosyl cation, which are necessary for the reaction with weakly basic aromatic amines. The pH must be carefully controlled to ensure the efficient formation of the diazonium salt.

Hydrazinolysis of Substituted Aromatic Precursors

An alternative to the diazotization-reduction sequence is the nucleophilic aromatic substitution of an activated aryl halide with hydrazine. This method, known as hydrazinolysis, involves the direct displacement of a leaving group from the aromatic ring by hydrazine.

While direct hydrazinolysis is a viable route, the synthesis of arylhydrazines can also proceed through intermediate derivatives such as aryl hydrazine carboxamides. These intermediates can be formed through various synthetic strategies and subsequently converted to the desired arylhydrazine. For example, a series of hydrazine-1-carbothioamide derivatives have been synthesized and characterized. researchgate.net The formation of such intermediates often involves the reaction of a suitable precursor with thiosemicarbazide (B42300) or a related reagent. researchgate.net Another approach involves the synthesis of acyl hydrazides from activated amides and hydrazine under mild, transition-metal-free conditions in an aqueous environment. organic-chemistry.org Furthermore, N-aryl hydrazides can be prepared via the copper-catalyzed coupling of hydrazides with aryl iodides. nih.gov These methods highlight the versatility of forming hydrazine-related functionalities that can potentially be precursors to this compound.

Derivatization and Functionalization Strategies of the this compound Moiety

This compound serves as a versatile building block for the synthesis of a variety of more complex organic molecules. Its reactivity allows for a range of derivatization and functionalization reactions.

The hydrazine moiety is nucleophilic and can react with various electrophiles. For instance, it can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reactivity is fundamental to its use in constructing heterocyclic systems.

Furthermore, the arylhydrazine can be used as an arylating agent in cross-coupling reactions. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions of aryl halides with hydrazine have been developed to form aryl hydrazines, and mechanistically, this involves the formation of arylpalladium(II) complexes. nih.gov This suggests that the this compound itself could participate in further coupling reactions. The molecule also presents sites for potential substitution reactions, where the chlorine atom on the aromatic ring could be replaced by other nucleophiles under specific conditions.

The table below summarizes some of the key reactants and intermediates involved in the synthesis and derivatization of this compound.

| Compound Name | Role in Synthesis/Derivatization |

| This compound | Target compound and starting material for derivatization |

| 3-Chloro-4-methoxyaniline | Starting material for diazotization |

| Sodium Nitrite | Reagent for diazotization |

| Sodium Pyrosulfite | Reducing agent for diazonium salt |

| Tin(II) Chloride | Alternative reducing agent |

| Hydrazine | Nucleophile in hydrazinolysis |

| Aryl Hydrazine Carboxamides | Intermediates in alternative synthetic routes |

| Aldehydes/Ketones | Reactants for hydrazone formation |

| Phenylhydrazine | Parent compound of arylhydrazines |

| Diazonium Salt | Reactive intermediate in synthesis |

N-Substitution Reactions on the Hydrazine Moiety

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can readily participate in N-substitution reactions. These reactions involve the formation of a new bond between one of the nitrogen atoms and an electrophilic species.

One common strategy for N-substitution involves the alkylation of the hydrazine. This can be achieved by reacting the hydrazine with alkyl halides under basic conditions. The base is necessary to deprotonate the hydrazine, increasing its nucleophilicity. For instance, N'-trifluoroacetyl hydrazides have been successfully alkylated with alkyl halides in the presence of a base. cdnsciencepub.com A one-pot tandem condensation and N-alkylation reaction of aldehydes and hydrazines with alkyl halides, promoted by a base, provides a practical route to trisubstituted hydrazones. organic-chemistry.org

Another approach to N-substitution is through acylation reactions. Acylating agents, such as acid chlorides or anhydrides, react with the hydrazine to form N-acylhydrazides. For example, N'-(Boc)valine hydrazide has been acylated with trifluoroacetic anhydride. cdnsciencepub.com

These N-substitution reactions are crucial for modifying the properties of the hydrazine and for introducing functional groups that can be further elaborated in subsequent synthetic steps.

Formation of Schiff Bases via Condensation with Carbonyl Compounds

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases, also known as hydrazones. This condensation reaction is a cornerstone of hydrazine chemistry and is widely used in the synthesis of a vast array of biologically active molecules and materials. nih.govresearchgate.net The formation of the C=N double bond in the hydrazone structure is a key transformation. nih.gov

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable hydrazone product. nih.gov

Role of Aldehydes in Hydrazone Formation

Aldehydes are particularly reactive carbonyl compounds and readily undergo condensation with this compound to form the corresponding hydrazones. The reactivity of the aldehyde can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.

The reaction between various substituted organic hydrazines and phenol (B47542) aldehydes has been studied, highlighting that high electron density on the amino group of the hydrazine and low steric hindrance around both reactive sites increase the degree of conversion. rsc.org A variety of hydrazones have been synthesized by reacting aromatic aldehydes with hydrazines or hydrazides. minarjournal.com

A one-pot procedure for the synthesis of hydrazine derivatives from aldehydes has been developed, involving the condensation between aldehydes and benzhydrazide. elsevierpure.com

Catalytic Enhancements in Condensation Reactions

While the condensation reaction between hydrazines and carbonyls can proceed without a catalyst, the reaction rate can often be enhanced by the use of acid or base catalysts. Acid catalysts protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Recent advancements have focused on the development of more efficient and environmentally friendly catalytic systems. For instance, an ionic liquid, [Et3NH][HSO4], has been shown to be an effective and recyclable catalyst for the synthesis of hydrazone derivatives under solvent-free conditions. rsc.org The use of this catalyst offers advantages such as excellent product yields, shorter reaction times, and mild reaction conditions. rsc.org

Furthermore, a hydrazone-linked covalent organic framework (COF) has been developed as a highly efficient and reusable heterogeneous catalyst for various organic transformations, including Suzuki-Miyaura coupling reactions. researchgate.netnih.govacs.org This demonstrates the potential of advanced materials to serve as sustainable catalysts in organic synthesis. Research has also explored catalyst-free approaches, such as using high hydrostatic pressure to synthesize hydrazones in nearly quantitative yields without the need for solvents or acid catalysts. nih.gov Additionally, intramolecular nucleophilic catalysis has been utilized in specially designed hydrazine scaffolds to achieve rapid hydrazone formation without external catalysts. rsc.org

Green Chemistry Approaches in Hydrazine and Derivative Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This is particularly relevant in the synthesis of hydrazines and their derivatives, where traditional methods often involve the use of hazardous reagents and solvents.

Solvent-Free or Environmentally Benign Solvent Systems

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. To this end, significant efforts have been made to develop solvent-free or "neat" reaction conditions for the synthesis of hydrazones.

Mechanochemical methods, such as ball milling, have emerged as a powerful solvent-free technique for the synthesis of hydrazones. rsc.org This method involves the grinding of solid reactants together, often without the need for any solvent, leading to high reaction efficiency and purity. rsc.org Twin-screw extrusion (TSE) is another solvent-free or minimal-solvent continuous synthesis method that has been successfully applied to the production of hydrazone-based active pharmaceutical ingredients. acs.org

Microwave irradiation under solvent-free conditions has also been employed for the synthesis of novel hippuric hydrazones. minarjournal.com Additionally, reactions in environmentally benign solvents, such as water or ionic liquids, are gaining prominence. The use of [Et3NH][HSO4] as a catalyst in solvent-free hydrazone synthesis is a prime example of this approach. rsc.org

Catalyst-Free or Recyclable Catalyst Applications

The development of catalyst-free synthetic methods or the use of recyclable catalysts is another important aspect of green chemistry. As mentioned previously, high hydrostatic pressure has been utilized for the catalyst-free synthesis of hydrazones. nih.gov

The reaction of carbon dioxide, a greenhouse gas, with liquid hydrazine derivatives to form new compounds that can then react with carbonyl compounds represents an innovative green synthetic application. google.com Furthermore, an eco-friendly production process for methoxyphenylhydrazine has been developed using a sequential reduction reaction with sulfite and hydrogen sulfite, avoiding heavy metal waste. google.com

Optimized Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound, typically as its hydrochloride salt, is most commonly achieved through a two-step process involving the diazotization of 3-chloro-4-methoxyaniline followed by a reduction of the resulting diazonium salt. The optimization of reaction conditions during this process is critical for maximizing the yield and ensuring the high purity of the final product. Key parameters that are manipulated include the choice of reducing agent, reaction temperature, molar ratios of reactants, and purification methods.

Research and industrial applications have explored various conditions to enhance the outcomes of this synthesis. For instance, the use of ammonium (B1175870) sulfite as a reducing agent is reported to prevent the caking issues sometimes associated with sodium sulfite, thereby facilitating easier handling and processing on an industrial scale. Furthermore, controlling the temperature during the reduction and subsequent acidification steps is vital for achieving high purity.

To further refine the product, purification is typically carried out through recrystallization. The choice of solvent for this step is determined by the solubility characteristics of the this compound salt and any impurities present. Ethanol is a commonly mentioned solvent for the recrystallization of similar phenylhydrazine hydrochlorides.

Below are data tables summarizing the impact of different reaction parameters on the synthesis of this compound and its analogs, based on findings from various studies.

Table 1: Comparison of Reducing Agents in the Synthesis of Phenylhydrazine Derivatives

| Reducing Agent | Starting Material | Typical Conditions | Reported Yield/Purity | Reference |

| Tin(II) Chloride (SnCl₂) | p-Anisidine | Conc. HCl, 0°C, 30 min | 77% Yield | |

| Ammonium Sulfite | 3-chloro-4-methoxyaniline | Aqueous solution, 50-60°C, 3-4 h | ~99.2% Purity | |

| Sodium Sulfite | o-Anisidine | Aqueous solution | 95% Purity (of extracted oil) | google.com |

Table 2: Optimized Conditions for the Synthesis of Substituted Phenylhydrazine Hydrochlorides

| Step | Parameter | Condition | Effect on Yield/Purity | Reference |

| Diazotization | Temperature | 0-5°C | Suppresses decomposition of the diazonium salt, leading to higher yield. | google.com |

| Molar Ratio (Aniline:HCl:NaNO₂) | 1 : 2.3-3.2 : 1-1.1 | Ensures complete diazotization. | google.com | |

| Reduction | Temperature | 50-70°C | Controls the rate of reduction and minimizes side reactions. | |

| Reaction Time | 1-4 hours | Ensures complete conversion of the diazonium salt. | ||

| Acidification/Crystallization | Acid | Hydrochloric Acid | Precipitates the hydrochloride salt, facilitating isolation. | |

| Temperature | Cooling to 15°C | Maximizes the precipitation of the product from the solution. | ||

| Purification | Method | Recrystallization | Removes impurities to yield a high-purity final product. | |

| Solvent | Ethanol | Effective for purifying phenylhydrazine hydrochlorides. |

Role as a Precursor in Diverse Heterocyclic Ring System Synthesis

The reactivity of the hydrazine group in this compound allows for its participation in various cyclization reactions, leading to the formation of stable heterocyclic structures. These reactions are fundamental in medicinal and materials chemistry for creating novel compounds with specific biological or physical properties.

Pyrazoline and Pyrazole (B372694) Derivatives

The reaction of hydrazines with chalcones (α,β-unsaturated ketones) is a classic and efficient method for the synthesis of 2-pyrazolines, also known as dihydropyrazoles. uii.ac.idnih.gov In this reaction, this compound acts as a binucleophile. The initial step involves a Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. jchemlett.com The reaction conditions, such as the choice of solvent (e.g., ethanol, acetic acid) and the presence of a catalyst (acidic or basic), can influence the reaction rate and yield. uii.ac.idnih.gov This method allows for the creation of a diverse library of pyrazoline derivatives by varying the substituents on the chalcone backbone.

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| Chalcone | Hydrazine Hydrate | 4,5-dihydro-1H-pyrazol-5-yl-6-flouroquinoline | Ethanol, Reflux | uii.ac.id |

| Chalcone | Phenylhydrazine | 5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline | 2-Butanol, Reflux | uii.ac.id |

| (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4-hydrazinylbenzenesulfonamide | 5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Absolute ethanol, NaOH, 80°C |

The synthesis of 1,5-disubstituted pyrazolines can be achieved through the reaction of this compound with appropriate precursors. These compounds are of interest due to their potential biological activities. The substitution pattern on the pyrazoline ring is crucial for its pharmacological effects. Research has demonstrated the synthesis of various 1,3,5-trisubstituted pyrazoline derivatives, where one of the substituents is introduced via the hydrazine starting material. nih.govresearchgate.net

Azetidinone (β-Lactam) Synthesis

Azetidinones, commonly known as β-lactams, are four-membered cyclic amides that form the core structure of many important antibiotics. The synthesis of novel β-lactam derivatives remains an active area of research. researchgate.netnih.gov

A primary method for synthesizing the azetidinone ring is the Staudinger cycloaddition, which involves the reaction of a Schiff base (imine) with a ketene (B1206846). jocpr.comresearchgate.net In this context, this compound is first converted into a Schiff base by condensation with an appropriate aldehyde. This Schiff base then undergoes a [2+2] cycloaddition reaction with a ketene, typically generated in situ from a haloacetyl chloride (like chloroacetyl chloride) in the presence of a base such as triethylamine. researchgate.netmdpi.comresearchgate.net This reaction leads to the formation of a 3-chloro-substituted azetidinone ring. researchgate.netmdpi.com

Table 2: Synthesis of Azetidinone Derivatives

| Schiff Base Precursor | Reagent | Product | Reaction Conditions | Reference |

| 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids | Chloroacetyl chloride, Triethylamine | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | Dioxane, 0-5 °C then reflux | researchgate.netmdpi.com |

| Dimeric Schiff bases | Chloroacetyl chloride, Triethylamine | Bis-azetidinones | - | jocpr.com |

| Imines | Chloroacetyl chloride, Triethylamine | 3-chloro-β-lactams | - | mdpi.com |

The cycloaddition reaction between the Schiff base and the ketene can result in the formation of cis or trans diastereomers with respect to the substituents on the azetidinone ring. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the substituents on both the Schiff base and the ketene, the reaction temperature, and the solvent. The coupling constant (J-value) between the protons at C3 and C4 of the azetidinone ring in ¹H NMR spectroscopy is a key tool for determining the stereochemistry, with cis isomers typically showing larger coupling constants than trans isomers. mdpi.com In some cases, a mixture of diastereomers is obtained, which may require separation. nih.gov The specific stereochemistry of the β-lactam ring can have a profound impact on its biological activity. jocpr.com

Imidazole (B134444) and Thiadiazole Derivatives

This compound is a valuable precursor for the synthesis of imidazole and thiadiazole derivatives, which are classes of heterocyclic compounds with significant interest in medicinal chemistry.

The synthesis of imidazole derivatives can be achieved through the reaction of this compound with chalcone intermediates. Chalcones, which are α,β-unsaturated ketones, can be synthesized through various methods, including the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.govnativesciencereport.org These chalcone scaffolds serve as precursors for the formation of various heterocyclic compounds. ekb.eg The reaction with hydrazine derivatives can lead to the formation of pyrazoline, a five-membered heterocyclic ring. researchgate.net Specifically, imidazole-containing chalcones have been synthesized and evaluated for their biological activities. nih.govnativesciencereport.orgmdpi.com

Substituted thiadiazoles are another class of heterocyclic compounds that can be synthesized using this compound. The 1,3,4-thiadiazole (B1197879) core is a key feature in many pharmacologically active molecules. nih.govnih.gov The synthesis often involves the cyclization of thiosemicarbazide derivatives. mdpi.comjocpr.com For instance, reacting this compound with an appropriate isothiocyanate can yield a thiosemicarbazide, which can then be cyclized in the presence of a dehydrating agent like concentrated sulfuric acid to form the desired 2-amino-1,3,4-thiadiazole (B1665364) derivative. mdpi.com The substituents on the thiadiazole ring can be varied to modulate the biological properties of the final compound. nih.gov

Table 1: Synthesis of Thiadiazole Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Isothiocyanate | 1-(3-Chloro-4-methoxyphenyl)-4-substituted-thiosemicarbazide |

Semicarbazone and Related Hydrazinecarboxamide Scaffolds

Semicarbazones are formed by the condensation reaction of a semicarbazide (B1199961) with an aldehyde or a ketone. sathyabama.ac.in this compound can be converted to the corresponding semicarbazide, 4-(3-chloro-4-methoxyphenyl)semicarbazide. This semicarbazide can then be reacted with various substituted aldehydes or ketones to produce a series of semicarbazone derivatives. researchgate.netnih.gov This synthetic route provides a straightforward method to introduce the (3-chloro-4-methoxyphenyl) moiety into a semicarbazone scaffold. The general synthesis involves the reaction of the hydrazine with urea (B33335) or a related carbamoylating agent to form the semicarbazide, followed by condensation. researchgate.netgoogle.com

The related hydrazinecarboxamide scaffold can also be synthesized from this compound. A one-pot, two-step approach for the synthesis of 4-substituted semicarbazides has been developed, which involves the in situ preparation of a carbamate (B1207046) followed by reaction with hydrazine. rsc.org

Quinoline-Based Architectures

The quinoline (B57606) ring system is a prominent scaffold in many natural products and synthetic compounds with diverse applications. rsc.orgiipseries.orgorganic-chemistry.org this compound can be utilized in the construction of complex quinoline-based architectures through condensation and cycloaddition reactions.

This compound can undergo condensation reactions with quinoline-3-carbaldehydes. rsc.orgresearchgate.netmdpi.com These reactions typically involve the formation of a hydrazone by reacting the hydrazine with the aldehyde group of the quinoline derivative. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can react with phenylhydrazine in a condensation reaction. researchgate.net This method allows for the direct linkage of the this compound moiety to a quinoline core, forming a new class of hybrid molecules. researchgate.net

A significant application of this compound in quinoline chemistry is the synthesis of pyrazolo[3,4-b]quinolines. This is often achieved through a cycloaddition reaction between a suitably substituted quinoline and the hydrazine. rsc.org For instance, 2-chloro-3-formylquinolines can react with hydrazine derivatives to yield pyrazolo[3,4-b]quinolines. mdpi.com This reaction proceeds by initial condensation to form a hydrazone, followed by an intramolecular cyclization to construct the pyrazole ring fused to the quinoline system.

Utilization in Multi-Step Synthetic Pathways

The strategic incorporation of this compound into multi-step syntheses allows for the efficient assembly of intricate molecular frameworks. Its primary role is often as a precursor for the formation of heterocyclic systems, which can then be further elaborated.

While direct literature examples detailing extensive chain elongation and functional group interconversion specifically starting from this compound are not abundant, the heterocyclic products derived from it, such as substituted indoles, are amenable to a wide range of further modifications. The principles of modern organic synthesis allow for the strategic manipulation of these intermediates.

Following the initial construction of an indole (B1671886) or carbazole (B46965) core using this compound, subsequent synthetic steps can be employed to elongate carbon chains and interconvert functional groups. For instance, the nitrogen atom of the indole ring can be alkylated or acylated to introduce new carbon chains. Furthermore, the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring, or the various positions on the heterocyclic core, can be modified.

Illustrative Transformations of Substituted Indole Cores:

| Transformation | Reagents and Conditions | Product Type | Potential Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in an inert solvent | N-Alkyl indole | Introduction of a simple or functionalized alkyl chain. |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | N-Acyl indole | Introduction of a carbonyl-containing chain, which can be further modified. |

| C-H Functionalization | Transition metal catalyst (e.g., Pd, Ru), Coupling partner | C-Substituted indole | Direct introduction of aryl, alkyl, or other groups at various positions of the indole ring. researchgate.net |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, Base | Aryl-substituted indole | Formation of a new carbon-carbon bond, extending the aromatic system. rsc.org |

These generalized reactions showcase the potential for chain elongation and functional group interconversion on the indole scaffold that can be initially formed from this compound. The specific substitution pattern of the starting hydrazine will influence the reactivity and regioselectivity of these subsequent transformations.

A significant application of this compound is in the synthesis of poly-substituted aromatic and heteroaromatic systems. The Fischer indole synthesis is a paramount example of this, enabling the construction of substituted indoles and carbazoles. nih.govnih.gov

The reaction involves the condensation of this compound with a ketone or aldehyde under acidic conditions. nih.gov The substituents on the phenylhydrazine direct the cyclization and ultimately define the substitution pattern of the resulting indole or carbazole. Specifically, the use of this compound is expected to yield 6-chloro-7-methoxy-substituted indoles.

Fischer Indole Synthesis of Substituted Carbazoles:

The reaction of substituted phenylhydrazines with cyclohexanones is a well-established method for the synthesis of tetrahydrocarbazoles, which can be subsequently aromatized to form fully aromatic carbazoles. rsc.orgnih.gov

| Phenylhydrazine Reactant | Ketone Reactant | Catalyst/Conditions | Product | Yield | Reference |

| (4-methoxyphenyl)hydrazine | Substituted cyclohexanone | Acetic acid/HCl | Substituted 1,2,3,4-tetrahydrocarbazole | Not specified | nih.gov |

| Substituted phenylhydrazine hydrochlorides | Cyclohexanone | Ceric ammonium nitrate (B79036) (CAN) | Substituted 1,2,3,4-tetrahydrocarbazole | 85-95% | nih.gov |

| Substituted phenylhydrazine | Substituted cyclohexanone | [bmim(BF4)] ionic liquid | Substituted 2,3,4,9-tetrahydro-1H-carbazoles | 29-49% | nih.gov |

The resulting substituted carbazole framework, containing the chloro and methoxy groups from the starting hydrazine, provides a scaffold for the development of novel materials and biologically active compounds. The electronic properties of the carbazole ring system can be fine-tuned by the number and position of these substituents. nih.gov For instance, the presence of chlorine atoms can influence the electrochemical and optical properties of carbazole-based dyes. nih.gov

In some cases, the Fischer indole synthesis can lead to unexpected "abnormal" products, where the cyclization occurs on the same side as a substituent on the phenylhydrazone. For example, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH has been reported to yield ethyl 6-chloroindole-2-carboxylate as a major product alongside the expected 7-methoxyindole (B1360046) derivative. nih.gov This highlights the complex interplay of electronic and steric factors in directing the outcome of these reactions.

The poly-substituted aromatic systems synthesized from this compound are valuable intermediates in medicinal chemistry and materials science. For example, substituted 6-chloro-7-methoxy-4(1H)-quinolones have been investigated for their antimalarial activity. nih.gov

Spectroscopic and Structural Characterization Methodologies for 3 Chloro 4 Methoxyphenyl Hydrazine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise characterization of (3-Chloro-4-methoxyphenyl)hydrazine and its derivatives is accomplished through the synergistic use of several high-level spectroscopic techniques. Each method provides unique insights into the molecular architecture, contributing to a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule and their relationships. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For derivatives of this compound, the aromatic protons on the substituted phenyl ring typically appear as distinct signals in the downfield region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet, usually between 3.8 and 4.0 ppm. The hydrazine (B178648) protons (-NH-NH₂) can appear as broad singlets and their chemical shifts can be variable and influenced by solvent and concentration.

For instance, in the thiosemicarbazide (B42300) derivative, N-(3-Chlorophenyl)-2-(3-methylbenzoyl)-hydrazinecarbothioamide, the aromatic and amine protons are observed with the following shifts in DMSO-d₆: δ 10.49 (s, 1H), 9.86 (s, 2H, NH overlapped), 7.84 (d, J = 9.3 Hz, 2H), 7.59 (s, 1H), 7.46 (d, J = 8.2 Hz, 1H), 7.36−7.29 (m, 3H), and 7.19 (d, J = 7.1 Hz, 1H). acs.org

¹H NMR Data for selected this compound Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| N-(3-Chlorophenyl)-2-(3-methylbenzoyl)- hydrazinecarbothioamide | DMSO-d₆ | 10.49 (s, 1H), 9.86 (s, 2H), 7.84 (d, J = 9.3), 7.59 (s, 1H), 7.46 (d, J = 8.2), 7.36-7.29 (m, 3H), 7.19 (d, J = 7.1), 2.36 (s, 3H) acs.org |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms.

In this compound derivatives, the carbon attached to the methoxy group is typically found around 150-160 ppm, while the carbon bonded to chlorine appears at a distinct chemical shift influenced by the halogen's electronegativity. The methoxy carbon itself gives a signal around 55-60 ppm.

For example, the ¹³C NMR spectrum of N-(3-Chlorophenyl)-2-(3-methylbenzoyl)-hydrazinecarbothioamide in DMSO-d₆ shows signals at δ 166.8, 148.4, 142.3, 141.6, 130.3, 130.1, 129.3, 128.0, 125.0, 116.7, 113.0, and 21.4 ppm. acs.org

¹³C NMR Data for selected this compound Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| N-(3-Chlorophenyl)-2-(3-methylbenzoyl)- hydrazinecarbothioamide | DMSO-d₆ | 166.8, 148.4, 142.3, 141.6, 130.3, 130.1, 129.3, 128.0, 125.0, 116.7, 113.0, 21.4 acs.org |

| (E)-1-(3-Chlorophenyl)-5-phenyl-3-styryl-4,5-dihydro-1H-pyrazole | CDCl₃ | 162.6, 160.6, 151.2, 144.3, 130.9, 128.7, 128.6, 128.5, 127.8, 127.0, 126.9, 126.5, 120.1, 115.9, 115.8, 105.0, 64.8, 42.4 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key characteristic absorption bands for this compound and its derivatives include:

N-H stretching: The hydrazine group typically shows one or two bands in the region of 3200-3400 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methoxy group) is observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic band, typically between 1200 and 1275 cm⁻¹.

C-Cl stretching: The vibration for the carbon-chlorine bond is expected in the fingerprint region, usually between 600 and 800 cm⁻¹.

For example, the thiosemicarbazide derivative N-(4-methoxyphenyl)-2-(3-methylbenzoyl)-hydrazinecarbothioamide shows IR bands at 3269 cm⁻¹ (N-H stretching), 2870 cm⁻¹ (OCH₃), 1540 cm⁻¹ (C=O stretching), and 1220 cm⁻¹ (C=S). acs.org

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Methoxy) | Stretching | <3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Aryl Ether) | Stretching | 1200-1275 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (172.04 g/mol for the most common isotopes). uni.lu The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Predicted mass spectrometry data for this compound shows adducts such as [M+H]⁺ at m/z 173.04762 and [M+Na]⁺ at m/z 195.02956. uni.lu Fragmentation would likely involve the loss of the hydrazine group or the methoxy group, leading to characteristic daughter ions.

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.04762 uni.lu |

| [M+Na]⁺ | 195.02956 uni.lu |

| [M-H]⁻ | 171.03306 uni.lu |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system.

The substituted benzene (B151609) ring in this compound and its derivatives acts as a chromophore. The presence of the methoxy group (an auxochrome) and the chlorine atom will influence the position and intensity of the absorption bands. Typically, substituted phenylhydrazines exhibit absorption maxima in the UV region. For example, derivatives like (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine show a λmax in the UV region between 355-385 nm. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides a crucial check for the purity and empirical formula of a synthesized batch of this compound or its salts. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O) are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, with the molecular formula C₇H₉ClN₂O, and its common hydrochloride salt, C₇H₁₀Cl₂N₂O, the theoretical elemental compositions are distinct and provide a clear method for verification. echemi.comechemi.comchemicalbook.comnih.gov Commercial suppliers of these compounds typically guarantee a high purity, often 95% or greater, which is confirmed through techniques including elemental analysis. sigmaaldrich.comsigmaaldrich.com The comparison between calculated and found values must fall within an acceptable margin of error (typically ±0.4%) to validate the compound's identity and purity.

Below is a table of the calculated elemental composition for both the free base and the hydrochloride salt.

| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Chlorine | % Oxygen |

| This compound | C₇H₉ClN₂O | 48.71 | 5.26 | 16.23 | 20.54 | 9.27 |

| This compound hydrochloride | C₇H₁₀Cl₂N₂O | 40.21 | 4.82 | 13.40 | 33.91 | 7.65 |

Note: The values in this table are calculated based on the molecular formulas and have been rounded to two decimal places.

X-ray Crystallography and Solid-State Structure Determination

The "gold standard" for structural determination is single-crystal X-ray diffraction. This method involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The regular, repeating arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the precise location of each atom is determined. nih.govmdpi.com

Obtaining a crystal suitable for this analysis can be challenging. For hydrazine derivatives, high purity (>98%) is often essential, and crystallization may require slow evaporation of a solution, for instance, in an ethanol/water mixture. The presence of chloro and methoxy groups on the phenyl ring can introduce steric hindrance, potentially complicating the formation of a well-ordered crystal lattice.

Beyond the structure of a single molecule, X-ray diffraction analysis reveals how molecules are arranged in the crystal lattice, a property known as crystal packing. This is described by the unit cell, which is the smallest repeating unit of the crystal lattice. The dimensions of the unit cell are given by the parameters a, b, and c (lengths) and the angles α, β, and γ. The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. researchgate.net

Analysis of crystal packing provides insight into the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the solid-state structure. For example, in the crystal structure of a related chroman-2-one derivative, extensive hydrogen bonding involving a chlorine atom was observed to play a significant role in the molecular assembly. researchgate.net The study of how molecules like this compound pack in a crystal is crucial for understanding physical properties such as melting point, solubility, and stability.

As a specific example from a related field of study, the crystal structure of 3-chloro-7-hydroxy-4-methyl-chroman-2-one was determined to be in the monoclinic space group P21/c, with defined unit cell parameters. researchgate.net This level of detail allows for a complete understanding of the solid-state architecture.

Illustrative Crystal Data for a Related Compound

The following table contains crystallographic data for 3-chloro-7-hydroxy-4-methyl-chroman-2-one, a compound with a substituted chloro-phenyl ring system. This data is presented to illustrate the type of information obtained from a single-crystal X-ray diffraction study. Note: This data does not correspond to this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.7203(3) |

| b (Å) | 14.0481(4) |

| c (Å) | 8.9066(3) |

| β (°) | 112.858(5) |

| Volume (ų) | 890.11(5) |

| Z | 4 |

Source: X-ray structure analysis of 3-chloro-7-hydroxy-4-methyl-chroman-2-one. researchgate.net

Future Research Directions and Advanced Perspectives in 3 Chloro 4 Methoxyphenyl Hydrazine Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of (3-Chloro-4-methoxyphenyl)hydrazine and its derivatives is an area ripe for innovation. While traditional methods involving the diazotization of 3-chloro-4-methoxyaniline (B1194202) followed by reduction are established, future efforts will likely focus on greener, more efficient, and scalable alternatives.

Catalytic Hydrogenation and Transfer Hydrogenation: Modern synthetic methods are increasingly moving towards catalytic systems to improve yield, reduce waste, and simplify operations. google.com The use of catalytic hydrogenation systems, employing catalysts like palladium-carbon (Pd/C), Raney Nickel, or platinum-carbon (Pt/C), presents a cleaner alternative to older reduction methods. google.com Transfer hydrogenation, which uses hydrogen donors like hydrazine (B178648) hydrate, is another promising avenue being explored for its mild conditions and high selectivity. researchgate.net Research in this area could focus on developing novel, highly efficient catalysts, such as supported platinum catalysts on materials like anatase titania (Pt/TiO2-A), which have shown promise in the synthesis of other amine derivatives from different nitrogen sources. acs.org

Flow Chemistry: Continuous flow technology offers significant advantages for the synthesis of hydrazine derivatives, including enhanced safety, scalability, and simplified reaction processes. rsc.org A practical flow synthesis of hydrazine derivatives has been demonstrated using deoxygenation of alcohols, showcasing excellent functional group tolerance and potential for large-scale production. rsc.orgrsc.org Adapting such flow-based protocols for the synthesis of this compound could lead to more efficient and industrially viable manufacturing processes. rsc.org

Electrochemical Methods: Electrochemical strategies are emerging as a powerful tool for N-N bond formation. acs.orgosti.gov These methods can avoid harsh reagents and offer a high degree of control over the reaction. Research into the electrochemical synthesis of hydrazines, potentially via an ammonia (B1221849) surrogate, could lead to novel, low-overpotential pathways for producing this compound. acs.orgosti.gov

The table below outlines potential modern synthetic pathways that could be explored for this compound.

| Synthetic Approach | Potential Catalyst/System | Key Advantages | Relevant Findings |

| Catalytic Hydrogenation | Palladium-carbon, Raney Nickel, Platinum-carbon | High yield, simple post-processing, suitable for industrial scale. | This method is a cleaner alternative to traditional reduction techniques for substituted phenylhydrazines. google.com |

| Transfer Hydrogenation | Hydrazine Hydrate with Metal Catalysts | High selectivity, atomic economy, sustainable. | This is an established method for reducing various functional groups and can be applied to hydrazine synthesis. researchgate.net |

| Flow Synthesis | Continuous Flow Reactors | Improved safety, scalability, operational simplicity, late-stage functionalization. | Flow protocols have been successfully developed for other hydrazine derivatives, showing excellent functional group tolerance. rsc.orgrsc.org |

| Electrochemical Synthesis | Copper- or Iodine-mediated systems | Avoids harsh reagents, high control, potentially low energy consumption. | Electrochemical N-N coupling has been demonstrated for ammonia surrogates with low overpotential. acs.orgosti.gov |

| Rare-Earth Metal Catalysis | [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 | Rapid reaction times, mild conditions, high yields. | Novel N-N coupling reactions have been achieved by oxidizing rare-earth-metal-nitrogen bonds. researchgate.net |

Design and Synthesis of Advanced Derivatives with Tailored Chemical Reactivity

A significant area of future research involves using this compound as a scaffold to create advanced derivatives with specific, pre-defined chemical properties. The presence of the chloro and methoxy (B1213986) groups provides handles for further functionalization, allowing for the fine-tuning of the molecule's reactivity and physical properties. taylorandfrancis.comnih.gov

The primary application of phenylhydrazines is in the synthesis of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis. mdpi.com Future work will likely involve reacting this compound with a wide array of ketones and aldehydes to generate a library of novel, substituted indoles and other heterocyclic systems like pyrazoles. acs.org These new structures could be designed as potential anticancer agents or for other biological applications. scirp.orgnih.gov

For example, the reactivity of the hydrazine moiety can be leveraged to create complex molecules. who.int Research could focus on:

Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring can potentially be replaced by other nucleophiles, opening a pathway to a diverse range of derivatives.

Condensation Reactions: Reaction with various carbonyl compounds can lead to the formation of hydrazones, which are key intermediates for building larger, more complex molecular architectures. scirp.org

N-Alkylation/N-Arylation: Further substitution on the hydrazine nitrogen atoms can be explored to synthesize N,N-disubstituted derivatives with altered reactivity and solubility. organic-chemistry.org

The following table details potential derivative classes and their intended tailored reactivity.

| Derivative Class | Synthetic Strategy | Tailored Reactivity/Application |

| Substituted Indoles | Fischer Indole Synthesis with various ketones/aldehydes | Designed for specific biological targets (e.g., antimigraine, anticancer). mdpi.comresearchgate.net |

| Substituted Pyrazoles | Knorr-pyrazole synthesis with dicarbonyl compounds | Creation of novel compounds for biological screening. acs.org |

| Di-aryl Hydrazines | C-N coupling reactions (e.g., Buchwald-Hartwig) | Modifying electronic properties for materials science applications. nih.gov |

| Formazans | Coupling with diazonium salts | Development of new dyes or compounds with antiproliferative activity. tubitak.gov.tr |

Mechanistic Studies of Complex Reaction Sequences Involving the Hydrazine Moiety

A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The Fischer indole synthesis is a prime example of a complex reaction sequence where the substituents on the phenylhydrazine (B124118) play a critical role. mdpi.com

Future mechanistic studies will likely focus on:

Fischer Indole Synthesis: While the general Robinson mechanism is accepted, the precise influence of the 3-chloro and 4-methoxy substituents on the rate-determining steps (such as the google.comgoogle.com-sigmatropic rearrangement) is an area for detailed investigation. mdpi.com Isotopic labeling studies could be employed to trace the path of the atoms throughout the reaction.

Oxidative Reactions: The reaction of phenylhydrazines with oxidizing agents or under aerobic conditions can lead to various products. nih.gov Understanding the formation of radical intermediates and subsequent reaction pathways is essential for controlling these transformations. nih.gov

Ozonation Reactions: Studies on other substituted hydrazines have shown that ozonation can lead to the formation of various transformation products, including carcinogenic N-nitrosamines. nih.gov A thorough mechanistic investigation of the ozonation of this compound would be critical for environmental and toxicological assessments, detailing the formation of intermediates and final products. nih.govresearchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental work is a powerful paradigm for modern chemical research. nih.govresearchgate.net For this compound, this integrated approach can accelerate discovery and provide profound mechanistic insights. rsc.org

Predicting Reactivity and Spectra:

Density Functional Theory (DFT) calculations can be used to model transition states and reaction energy profiles for complex reactions like the Fischer indole synthesis, helping to elucidate the electronic effects of the chloro and methoxy groups. researchgate.netnih.gov

Computational methods can predict spectroscopic properties (like NMR and IR spectra) of novel derivatives, aiding in their characterization. nih.govresearchgate.net

Designing Novel Derivatives:

Computational screening of virtual libraries of derivatives can help prioritize synthetic targets with desired electronic or steric properties. For instance, calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and potential applications in materials science. researchgate.net

By modeling the interaction of potential derivatives with biological targets (e.g., enzyme active sites), computational chemistry can guide the rational design of new drug candidates.

Development of High-Throughput Synthesis and Characterization Methods

To fully explore the chemical space accessible from this compound, high-throughput experimentation (HTE) methodologies are essential. numberanalytics.comchemrxiv.org These techniques allow for the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the discovery process. youtube.com

High-Throughput Synthesis:

Future research should focus on adapting synthetic routes for this compound derivatives to automated, parallel synthesis platforms. This involves using multi-well plates to run hundreds of reactions simultaneously under varying conditions (e.g., different catalysts, solvents, or reaction partners). youtube.com

The development of solid-phase synthesis strategies, where the hydrazine or a reactant is attached to a resin, could facilitate the purification of compound libraries.

High-Throughput Characterization:

The analysis of these large compound libraries requires rapid and efficient characterization techniques. nih.gov Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), is a cornerstone of HTE analysis. acs.org

Advanced analytical constructs could be designed to facilitate quantitative analysis by MS, allowing for rapid determination of reaction yields and monomer reactivity across a large set of parallel reactions. acs.org

The integration of these advanced perspectives promises to unlock the full potential of this compound, paving the way for new discoveries in synthesis, medicine, and materials science.

常见问题

Q. What are the optimal synthetic routes for (3-Chloro-4-methoxyphenyl)hydrazine, and how can reaction efficiency be monitored?

Methodological Answer: The compound is typically synthesized via condensation of substituted hydrazines with carbonyl precursors. For example, a protocol adapted from hydrazide synthesis involves refluxing 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate in ethanol, followed by acid quenching and recrystallization (similar to ). Reaction efficiency can be monitored using thin-layer chromatography (TLC) or HPLC to track aldehyde consumption. Quantitative analysis of hydrazine derivatives via permanganate redox titration (as in ) can validate yields.

Key Considerations:

- Use anhydrous conditions to avoid side reactions.

- Recrystallization solvents (e.g., methanol/water mixtures) must be optimized to balance purity and yield .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

Methodological Answer:

- NMR : The methoxy group (~δ 3.8 ppm in H NMR) and chlorine-substituted aromatic protons (split into distinct coupling patterns) distinguish it from non-chlorinated or non-methoxy analogs. Hydrazine protons appear as broad singlets (~δ 6.5–7.5 ppm) but may exchange in DO.

- IR : N-H stretches (~3200–3300 cm) and C-Cl stretches (~550–750 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 200–202 (Cl isotope pattern) and fragmentation patterns (loss of NHNH) provide structural validation .

Q. What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

- Storage Conditions : Store under inert gas (N/Ar) at –20°C in amber glass to prevent photodegradation.

- Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidative decomposition.

- Monitoring : Periodic FT-IR or H NMR analysis detects degradation products like chlorophenols or methoxybenzene derivatives .

Advanced Research Questions

Q. How does computational modeling predict the reactivity of this compound in catalytic cycles?

Methodological Answer: Density functional theory (DFT) using hybrid functionals (e.g., B3LYP with exact exchange corrections) calculates electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites ( ). For example, the chlorine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Transition-state modeling (e.g., in Gaussian or ORCA) can simulate reaction pathways for hydrazine-catalyzed metathesis (as in ).

Key Insight:

The methoxy group’s resonance donation may stabilize intermediates, reducing activation barriers in cycloreversion steps .

Q. What crystallographic methods resolve electronic ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software ( ) resolves bond-length alternations and hydrogen-bonding networks. For example, the N–N bond length (~1.4 Å) confirms hydrazine tautomerization. Charge-density analysis (e.g., multipole refinement) quantifies electron distribution around the chloro-methoxy substituents. Pair distribution function (PDF) analysis may further clarify amorphous-phase interactions .

Q. How to analyze conflicting data from different synthetic batches of this compound?

Methodological Answer:

- Step 1 : Perform control experiments with standardized reagents and conditions to isolate variables (e.g., trace moisture, catalyst impurities).

- Step 2 : Use LC-MS to identify byproducts (e.g., dimerization or oxidation species).

- Step 3 : Validate purity via DSC (melting point depression indicates impurities) or C NMR (peak splitting suggests stereochemical inconsistencies).

- Case Study : Contradictions in yields may arise from incomplete hydrazine hydrate reactions (); repeating under strict stoichiometric control resolves discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。